![molecular formula C13H12F2N2O2 B3202130 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid CAS No. 1020723-91-4](/img/structure/B3202130.png)
1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid, also known as DPP-4 inhibitor, is a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of incretin hormones. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glycemic control.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors involves the inhibition of the enzyme 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid, which is responsible for the breakdown of incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake and stimulate insulin secretion and reduce glucagon secretion. By inhibiting 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid, 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors increase the levels of incretin hormones, leading to improved glycemic control.
Biochemical and Physiological Effects:
1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors have several biochemical and physiological effects, including increased insulin secretion, reduced glucagon secretion, delayed gastric emptying, and improved beta-cell function. These effects contribute to improved glycemic control and may also have beneficial effects on cardiovascular outcomes, kidney function, and beta-cell function.
Advantages and Limitations for Lab Experiments
1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors have several advantages for lab experiments, including their specificity for 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid and their low toxicity. However, 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors may also have limitations, such as their potential for off-target effects and their variability in potency and selectivity.
Future Directions
For research on 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors include the development of more potent and selective inhibitors, the identification of new targets for 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibition, and the investigation of the long-term effects of 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors on cardiovascular outcomes, kidney function, and beta-cell function. In addition, further research is needed to elucidate the molecular mechanisms underlying the beneficial effects of 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors and to identify biomarkers that can predict response to treatment.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors have been extensively studied for their efficacy and safety in the treatment of type 2 diabetes. Numerous clinical trials have demonstrated that 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors are effective in reducing HbA1c levels and improving glycemic control, with a low risk of hypoglycemia and weight gain. In addition, 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors have been shown to have beneficial effects on cardiovascular outcomes, kidney function, and beta-cell function.
properties
IUPAC Name |
2-(2,4-difluorophenyl)-5-propylpyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-2-3-9-7-12(13(18)19)17(16-9)11-5-4-8(14)6-10(11)15/h4-7H,2-3H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPJRGWZIISDHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)O)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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